molecular formula C15H18N4O3 B11073819 ethyl {3,5-dimethyl-4-[(pyridin-4-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3,5-dimethyl-4-[(pyridin-4-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No.: B11073819
M. Wt: 302.33 g/mol
InChI Key: XNFTWZFKUXXRNT-UHFFFAOYSA-N
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Description

ETHYL 2-{3,5-DIMETHYL-4-[(4-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[(4-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Pyridylcarbonyl Group: The pyrazole ring is then reacted with 4-pyridylcarbonyl chloride in the presence of a base such as triethylamine to introduce the pyridylcarbonyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridylcarbonyl group, converting it to a pyridylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester moiety, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of pyridylmethyl derivatives.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

ETHYL 2-{3,5-DIMETHYL-4-[(4-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[(4-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The pyridylcarbonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to the compound’s bioactive effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-[(4-pyridylcarbonyl)amino]-1H-pyrazole: Lacks the ethyl acetate moiety.

    Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate: Contains a thiazole ring instead of a pyrazole ring.

Uniqueness

ETHYL 2-{3,5-DIMETHYL-4-[(4-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the pyridylcarbonyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

ethyl 2-[3,5-dimethyl-4-(pyridine-4-carbonylamino)pyrazol-1-yl]acetate

InChI

InChI=1S/C15H18N4O3/c1-4-22-13(20)9-19-11(3)14(10(2)18-19)17-15(21)12-5-7-16-8-6-12/h5-8H,4,9H2,1-3H3,(H,17,21)

InChI Key

XNFTWZFKUXXRNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=NC=C2)C

Origin of Product

United States

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